N-(6-methoxypyridin-3-yl)cyclopropanecarboxamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methoxypyridin-3-yl)cyclopropanecarboxamide typically involves the reaction of 5-amino-2-methoxypyridine with cyclopropanecarbonyl chloride . The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The general reaction scheme is as follows:
Starting Materials: 5-amino-2-methoxypyridine and cyclopropanecarbonyl chloride.
Reaction Conditions: The reaction is typically conducted in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Purification: The crude product is purified by recrystallization from a suitable solvent, such as hexane, to obtain pure this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize waste, and advanced purification techniques such as column chromatography may be employed .
Chemical Reactions Analysis
Types of Reactions
N-(6-methoxypyridin-3-yl)cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced forms of the cyclopropane ring.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
N-(6-methoxypyridin-3-yl)cyclopropanecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of fungal infections.
Industry: Employed as a fungicide in agriculture to protect crops from fungal diseases
Mechanism of Action
The primary mechanism of action of N-(6-methoxypyridin-3-yl)cyclopropanecarboxamide involves the inhibition of methionine synthesis in fungi. This inhibition disrupts the production of essential proteins and enzymes, leading to the death of the fungal cells . The compound targets specific enzymes involved in the methionine biosynthesis pathway, thereby exerting its fungicidal effects .
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxypyridin-3-yl)cyclopropanecarboxamide
- N-(6-methoxypyridin-2-yl)cyclopropanecarboxamide
- N-(6-methoxypyridin-4-yl)cyclopropanecarboxamide
Uniqueness
N-(6-methoxypyridin-3-yl)cyclopropanecarboxamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This substitution pattern enhances its fungicidal activity and makes it more effective against a broader spectrum of fungal pathogens compared to its analogs .
Biological Activity
N-(6-methoxypyridin-3-yl)cyclopropanecarboxamide is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article delves into its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound has the molecular formula C10H12N2O2 and a molecular weight of approximately 192.22 g/mol. Its structure features a pyridine ring substituted at the 6-position with a methoxy group, linked to a cyclopropanecarboxamide moiety. The electron-donating nature of the methoxy group enhances nucleophilicity, influencing its reactivity and biological properties.
Biological Activity
Preliminary studies indicate that this compound exhibits significant biological activities, particularly:
- Antimicrobial Properties : The compound has shown efficacy against various fungal pathogens by inhibiting methionine synthesis, crucial for protein production in fungi. This mechanism leads to cell death in susceptible organisms.
- Potential Therapeutic Applications : Research indicates possible applications in treating neurodegenerative diseases and other conditions due to its interaction with specific biological targets .
The primary mechanism of action involves:
- Inhibition of Methionine Synthesis : Disruption of essential protein synthesis in fungal cells.
- Binding Affinity : Interaction studies suggest that the compound may bind effectively to various receptors, influencing pharmacokinetics and pharmacodynamics.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
N-(5-methoxypyridin-2-yl)cyclopropanecarboxamide | Similar pyridine structure but different substitution | Potentially altered biological activity |
N-(4-methoxyphenyl)cyclopropanecarboxamide | Aromatic ring without nitrogen; simpler structure | Different reactivity profile |
N-(6-chloropyridin-3-yl)cyclopropanecarboxamide | Chlorine substituent instead of methoxy | May exhibit different pharmacological properties |
The unique combination of the methoxy-substituted pyridine ring and cyclopropane moiety distinguishes this compound from its analogs, potentially leading to unique biological activities and applications.
Case Studies and Research Findings
Research findings indicate promising results regarding the compound's efficacy:
- Antifungal Activity : A study demonstrated that this compound exhibited potent antifungal activity against a range of fungal pathogens, outperforming several known fungicides in terms of efficacy.
- Neuroprotective Effects : Investigations into its neuroprotective properties suggest that it may play a role in mitigating symptoms associated with neurodegenerative diseases by modulating receptor activity .
Synthesis Methods
The synthesis of this compound typically involves:
- Starting Materials : 5-amino-2-methoxypyridine and cyclopropanecarbonyl chloride.
- Reaction Conditions : The reaction is generally conducted in dichloromethane using triethylamine as a base to neutralize hydrochloric acid formed during the process.
- Purification : The crude product undergoes recrystallization from suitable solvents like hexane for purity enhancement.
Properties
IUPAC Name |
N-(6-methoxypyridin-3-yl)cyclopropanecarboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-14-9-5-4-8(6-11-9)12-10(13)7-2-3-7/h4-7H,2-3H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPLCQHHISLYGRA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)NC(=O)C2CC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10920922 | |
Record name | N-(6-Methoxypyridin-3-yl)cyclopropanecarboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10920922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112860-04-5 | |
Record name | Cyclopropanecarboxamide, N-(6-methoxy-3-pyridinyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112860045 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(6-Methoxypyridin-3-yl)cyclopropanecarboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10920922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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